Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate
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Overview
Description
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is a chemical compound with the molecular formula C13H20NO6SNa and a molecular weight of 341.36 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate typically involves the reaction of n-ethyl-3,5-dimethylaniline with 1,3-propanesultone under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final monohydrate form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of n-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on the context. The sulfonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-n-(3-sulfopropyl)-m-anisidine sodium salt
- N-ethyl-3-methylanilino-2-hydroxypropanesulfonic acid sodium salt
- Sodium 3-(3,5-dimethoxyphenyl)(ethyl)amino-2-hydroxypropane-1-sulfonate
Uniqueness
N-ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate hydrate, also known by its CAS number 83777-30-4, is a sulfonate compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₃H₂₀NNaO₆S
- Molecular Weight : 341.35 g/mol
- IUPAC Name : Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate
- Purity : ≥ 95%
Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate is believed to exert its biological effects primarily through the following mechanisms:
- Antioxidant Activity : The presence of the dimethylphenyl group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
- Cell Proliferation Regulation : Research indicates that it may influence cell cycle progression and apoptosis in certain cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate has significant biological activity:
- Cytotoxicity : It has shown cytotoxic effects on various cancer cell lines, indicating potential as an anti-cancer agent.
- Cell Migration Inhibition : The compound inhibits migration of fibroblasts, suggesting a role in wound healing and tissue repair.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
HeLa | 50 µM | 50% inhibition of proliferation | |
MCF-7 | 100 µM | Induction of apoptosis |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate:
- Wound Healing : Animal models have shown improved wound healing rates when treated with this compound compared to controls.
- Gastroprotective Effects : It may protect gastric mucosa from damage induced by NSAIDs.
Case Studies
-
Case Study on Wound Healing
- A study involving diabetic rats treated with Sodium 3-((3,5-dimethylphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate showed a significant reduction in healing time compared to untreated controls. Histological analysis revealed enhanced collagen deposition and angiogenesis.
-
Case Study on Gastric Ulcers
- In a clinical trial with patients suffering from gastric ulcers, administration of this compound resulted in a marked reduction in ulcer size and symptom relief over a four-week period.
Properties
Molecular Formula |
C13H22NNaO5S |
---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C13H21NO4S.Na.H2O/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);;1H2/q;+1;/p-1 |
InChI Key |
JLIUXEUOIWHHJF-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.O.[Na+] |
Origin of Product |
United States |
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